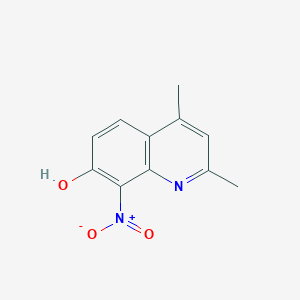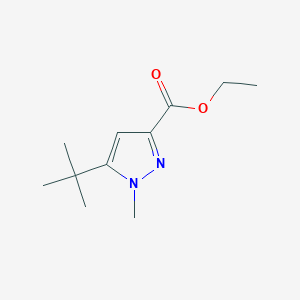
Ethyl 6-fluoroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-fluoroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10FNO2 and a molecular weight of 219.21 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-fluoroquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-fluoroquinoline-2-carboxylic acid with ethanol in the presence of a dehydrating agent . Another method includes the hydrolysis of this compound with an aqueous solution of hydrochloric acid to yield 6-fluoroquinoline-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different substituents into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 6-fluoroquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as bacterial DNA-gyrase, leading to antibacterial effects. The compound’s structure allows it to penetrate cell membranes and interfere with cellular processes, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
Ethyl 6-fluoroquinoline-2-carboxylate can be compared with other fluoroquinolones, such as ciprofloxacin and norfloxacin. These compounds share a similar quinoline core structure but differ in their substituents and functional groups. The presence of the ethyl ester group in this compound distinguishes it from other fluoroquinolones, potentially leading to unique biological activities and applications .
List of Similar Compounds
- Ciprofloxacin
- Norfloxacin
- Ofloxacin
- Nalidixic acid
Propiedades
Número CAS |
1356126-69-6 |
|---|---|
Fórmula molecular |
C12H10FNO2 |
Peso molecular |
219.21 g/mol |
Nombre IUPAC |
ethyl 6-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2H2,1H3 |
Clave InChI |
OGIYKHQQDDZQIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)







![6-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11889281.png)




![4-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11889300.png)
